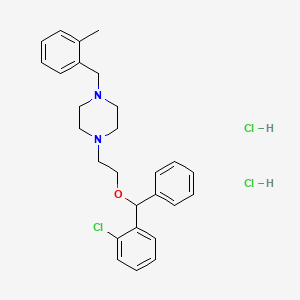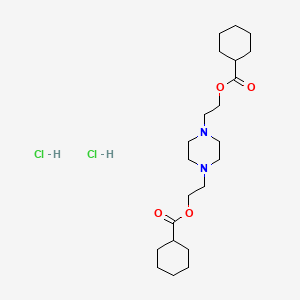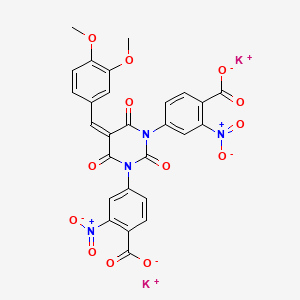
Chlorbenzoxamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorbenzoxamine hydrochloride is an antimuscarinic agent primarily used for the treatment of peptic ulcer disease and other functional gastrointestinal disorders . It is a structural analog of hydroxyzine and exhibits unique properties that make it effective in antagonizing gastric ulceration without significantly affecting gastric secretory functions .
Vorbereitungsmethoden
The synthesis of chlorbenzoxamine hydrochloride involves the reaction of 1-(2-chlorophenyl)-2-(phenylmethoxy)ethane with 1-(2-methylbenzyl)piperazine . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Chlorbenzoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chlorbenzoxamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimuscarinic agents and their chemical properties.
Biology: Research involving this compound focuses on its effects on smooth muscle tissues and its potential use in treating gastrointestinal disorders.
Medicine: The compound is studied for its therapeutic potential in treating peptic ulcers and other related conditions.
Wirkmechanismus
Chlorbenzoxamine hydrochloride exerts its effects by antagonizing muscarinic receptors in the gastrointestinal tract. This action reduces the motility and secretory functions of the stomach, thereby alleviating symptoms associated with peptic ulcers. The compound does not exhibit significant anticholinergic or antihistaminic activity but produces a nonspecific depression of isolated smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Chlorbenzoxamine hydrochloride is compared with other similar compounds such as hydroxyzine and carbinoxamine. While all these compounds share structural similarities, this compound is unique in its specific antagonism of gastric ulceration without significantly affecting gastric acid concentration . This makes it a valuable therapeutic agent for treating peptic ulcer disease.
Similar Compounds
- Hydroxyzine
- Carbinoxamine
Eigenschaften
CAS-Nummer |
5576-62-5 |
|---|---|
Molekularformel |
C27H33Cl3N2O |
Molekulargewicht |
507.9 g/mol |
IUPAC-Name |
1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H |
InChI-Schlüssel |
ZTACEXAAXMFRGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)


